Barium (Z)-hexadec-9-enoate

Thermal stability Metal soaps PVC additives

Barium (Z)-hexadec-9-enoate (CAS 67627-67-2) is the barium(II) salt of palmitoleic acid [(9Z)-hexadec-9-enoic acid], a C16 monounsaturated omega-7 fatty acid bearing a cis-configured double bond at the C9 position. With molecular formula C32H58BaO4 and a molecular weight of 644.13 g/mol, it belongs to the metal carboxylate (metal soap) class—compounds in which a divalent barium cation is coordinated by two long-chain carboxylate anions.

Molecular Formula C32H58BaO4
Molecular Weight 644.1 g/mol
CAS No. 67627-67-2
Cat. No. B12651370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium (Z)-hexadec-9-enoate
CAS67627-67-2
Molecular FormulaC32H58BaO4
Molecular Weight644.1 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2]
InChIInChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;
InChIKeyFSVULFSYGBYPJS-ATMONBRVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium (Z)-Hexadec-9-enoate (CAS 67627-67-2): Technical Procurement Baseline for the Barium Salt of Palmitoleic Acid


Barium (Z)-hexadec-9-enoate (CAS 67627-67-2) is the barium(II) salt of palmitoleic acid [(9Z)-hexadec-9-enoic acid], a C16 monounsaturated omega-7 fatty acid bearing a cis-configured double bond at the C9 position. With molecular formula C32H58BaO4 and a molecular weight of 644.13 g/mol, it belongs to the metal carboxylate (metal soap) class—compounds in which a divalent barium cation is coordinated by two long-chain carboxylate anions . Its physicochemical profile includes a boiling point of 363.6 °C at 760 mmHg, a flash point of 239.2 °C, and water insolubility coupled with solubility in non-polar organic solvents such as hot ethanol, benzene, and toluene, consistent with the broader class of barium fatty acid salts . As an alkaline-earth metal soap containing a cis-unsaturated hydrocarbon chain, it occupies a structurally distinct niche at the intersection of ionic coordination chemistry and unsaturated aliphatic reactivity.

Why Barium (Z)-Hexadec-9-enoate Cannot Be Interchanged with Barium Palmitate, Barium Oleate, or Other Metal Palmitoleates


The metal soap class is defined by two independent structural variables—the metal cation identity and the fatty acid chain architecture—both of which exert orthogonal and quantitatively significant effects on thermal phase behavior, coordination geometry, solubility, and reactivity. Vold and Vold (1949) demonstrated that X-ray diffraction patterns of barium soaps are cation-specific: soaps of the same cation exhibit characteristic diffraction signatures that differ systematically from those of calcium or lithium soaps of the same fatty acid, while the incorporation of unsaturated (oleate) chains measurably alters the succession of thermal phases [1]. Separately, Pomogailo and Dzhardimalieva established that the presence of unsaturation in the carboxylate ligand confers a polymerizable functionality that is entirely absent in saturated analogs; barium (Z)-hexadec-9-enoate thus offers a radical-polymerization handle unavailable from barium palmitate [2]. Consequently, substituting a saturated-chain barium soap, a lighter-metal palmitoleate salt, or a longer-chain barium soap will predictably alter thermal stability, film-forming behavior, coordination architecture, and downstream reactivity, making generic interchange scientifically unsound for technical procurement where these properties are functional requirements.

Barium (Z)-Hexadec-9-enoate: Comparator-Anchored Quantitative Differentiation Evidence


Thermal Stability: Barium Palmitoleate Soap vs. Calcium and Zinc Palmitoleate Soaps—Thermogravimetric Benchmarking from Rubber Seed Oil Metal Soap Studies

Barium soaps of unsaturated fatty acid mixtures exhibit superior thermal stability relative to their calcium and zinc counterparts. In a direct head-to-head thermogravimetric (TGA) study of divalent metal soaps prepared from rubber seed oil—an unsaturated triglyceride containing 20.6% oleic acid, 36.6% linoleic acid, and 22.5% linolenic acid—barium, calcium, cadmium, and zinc soaps were heated to 873 K at 10 °C/min. All soaps recorded less than 5% mass loss up to 473 K (200 °C), and the apparent activation energy for decomposition (Ea) ranged from 52 to 96 kJ mol⁻¹ [1]. A separate comparative TGA study of barium, calcium, and zinc soaps of safflower, flax, and hemp seed oils confirmed that 'the barium soap of SFO appeared to be more thermally stable than the other divalent metal soaps' [2]. This cation-dependent thermal stability advantage is consistent with the higher atomic mass and larger ionic radius of Ba²⁺ (135 pm, Shannon CN=6) compared to Ca²⁺ (100 pm) and Zn²⁺ (74 pm), which yields stronger ionic lattice energies in the solid state [3].

Thermal stability Metal soaps PVC additives

Cis-Unsaturation Effect on Tribological Film Performance: Unsaturated vs. Saturated Fatty Acid Chain Architecture in Boundary Lubrication Regimes

The cis-configured C9 double bond in the palmitoleate chain of barium (Z)-hexadec-9-enoate is expected to confer a measurable reduction in interfacial friction compared to its fully saturated C16 analog, barium palmitate. In a cross-study comparable conducted on self-assembled monolayers of fatty acids on stainless steel, unsaturated linoleic acid yielded friction that was 'significantly lower' than that of saturated stearic acid across an extremely wide contact pressure range of 10 MPa to 2.5 GPa. Density functional theory (DFT) calculations and X-ray photoelectron spectroscopy (XPS) revealed that the high charge density of the double bond region facilitates coupling with the steel substrate, producing a low-friction carboxylate soap film—an effect absent in the saturated fatty acid [1]. This cis-unsaturation-driven tribological enhancement is a class-level property of unsaturated fatty acid derivatives and is directly transferable to metal soap systems, where the carboxylate head group is anchored to the metal cation. Barium (Z)-hexadec-9-enoate thus offers a tribofilm-forming advantage over barium palmitate for applications in lubricant formulations, metalworking fluids, and surface coatings where friction reduction is a functional requirement.

Tribology Boundary lubrication Self-assembled monolayers

Polymerizable Cis-Unsaturation as a Functional Differentiator: Unsaturated Metal Carboxylates vs. Saturated Metal Soaps in Metallopolymer Precursor Applications

Barium (Z)-hexadec-9-enoate possesses a cis-configured carbon–carbon double bond at the C9 position of each palmitoleate chain, imparting a radically polymerizable functionality that is structurally and mechanistically absent in saturated metal soaps such as barium palmitate (C16:0) and barium stearate (C18:0). Pomogailo and Dzhardimalieva have systematically demonstrated that 'polymerization of unsaturated metal carboxylates is a unique method of synthesis of metallopolymers with a metal atom included in each monomeric unit,' and further that stereochemical control of radical polymerization of unsaturated metal carboxylates is achievable [1]. For barium (Z)-hexadec-9-enoate, each monomeric unit contains two polymerizable cis-enoate chains coordinated to a single Ba²⁺ center, enabling homopolymerization or copolymerization with vinyl monomers to produce barium-containing metallopolymers and nanocomposites. The saturated analog barium palmitate (CAS 23410-25-5) lacks any polymerizable unsaturation and cannot participate in this reaction manifold. This functional differentiation is absolute—saturated metal soaps are entirely excluded from radical polymerization pathways—making barium (Z)-hexadec-9-enoate the required selection when the application demands a polymerizable barium carboxylate building block.

Metallopolymers Radical polymerization Metal-organic materials

Barium(II) Ionic Radius Effect on Coordination Architecture and Physicochemical Properties vs. Calcium and Zinc Palmitoleates

The identity of the divalent metal cation in palmitoleate salts exerts a first-order effect on coordination geometry, molecular packing, and derived physical properties. Barium (Z)-hexadec-9-enoate features Ba²⁺ with a Shannon effective ionic radius of 135 pm (coordination number 6), which is 35% larger than Ca²⁺ (100 pm, CN=6) and 82% larger than Zn²⁺ (74 pm, CN=6) [1]. This ionic radius differential directly impacts molecular weight (Ba salt: 644.13 g/mol vs. Ca salt: 546.88 g/mol; a 17.8% increase) and the metal–carboxylate coordination bond length and strength . Vold and Vold (1949) demonstrated that X-ray diffraction patterns of barium soaps are cation-characteristic and distinct from those of calcium and lithium soaps of the same fatty acid, confirming that the metal ion dictates the long-range crystalline order [2]. The larger Ba²⁺ ion is expected to accommodate higher coordination numbers and more flexible coordination geometries than Ca²⁺ or Zn²⁺, which has practical consequences for solubility in non-polar solvents, thermal phase behavior, and compatibility with polymer matrices in PVC stabilization formulations.

Coordination chemistry Metal carboxylate structure Ionic radius

Barium/Zinc Synergism in PVC Thermal Stabilization: Relevance for Mixed-Metal Soap Formulations Incorporating Barium Palmitoleate

Barium soaps are established components of Ba/Zn mixed-metal thermal stabilizer systems for flexible PVC, where the barium component functions as a long-term heat stabilizer and HCl scavenger, while zinc provides early-color retention. Quantitative studies on barium stearate in PVC demonstrate that at a heating rate of 10 °C/min, the lowest decomposition temperature exceeds 203.6 °C and 217.2 °C at conversion rates of 5% and 10%, respectively; at 200 °C and 225 °C, the residual mass with barium stearate was 99.1% and 95.3% [1]. In Ba/Zn synergistic systems, the limiting concentration of zinc stearate governs the synergistic effect, and the Ba:Zn ratio can be tuned to balance early-color performance with long-term thermal endurance [2]. While barium (Z)-hexadec-9-enoate has not been individually evaluated in published PVC degradation kinetics, its structural homology to barium stearate—divalent barium coordinated by two long-chain carboxylates—supports class-level inference of its compatibility in Ba/Zn stabilizer formulations. The cis-unsaturation in the palmitoleate chain may additionally modulate lubricity and compatibility with plasticizers compared to fully saturated-chain barium soaps.

PVC stabilization Metal soap synergism Polymer additives

Barium (Z)-Hexadec-9-enoate: Evidence-Driven Research and Industrial Application Scenarios


High-Temperature PVC Thermal Stabilizer Formulation (Ba/Zn Synergistic System)

Barium (Z)-hexadec-9-enoate can serve as the barium-component precursor in Ba/Zn mixed-metal thermal stabilizer systems for flexible PVC processing. The barium cation imparts long-term thermal stability and HCl-scavenging capacity, while the unsaturated palmitoleate chain may contribute differentiated lubricity within the polymer melt compared to fully saturated barium stearate [1]. The Ba/Zn synergism—where barium provides enduring heat stability and zinc ensures acceptable early color—has been quantitatively established for stearate systems, with synergistic maxima at specific Ba:Zn weight ratios [2]. Incorporating barium palmitoleate into such formulations allows formulators to explore whether the cis-double bond enhances plasticizer compatibility or reduces plate-out tendencies during extrusion.

Boundary Lubricant and Tribofilm-Forming Additive for Metalworking Fluids and Greases

The cis-unsaturated palmitoleate chain in barium (Z)-hexadec-9-enoate is mechanistically capable of forming low-friction carboxylate tribofilms on ferrous substrates, leveraging the high charge density of the C9 double bond for substrate coupling—an effect demonstrated for unsaturated fatty acids across contact pressures from 10 MPa to 2.5 GPa and absent in saturated-chain analogs [1]. Combined with the thermal stability of the barium soap framework (stable to 473 K with <5% mass loss [2]), this compound is a candidate additive for high-temperature lubricating greases, metal-forming fluids, and cutting oils where boundary lubrication performance must be maintained under elevated thermal loads. Barium sulfonate and carboxylate greases are already established in industrial practice; barium palmitoleate extends this platform with an unsaturated-chain lubricity advantage.

Precursor for Barium-Containing Metallopolymers and Metal-Organic Nanocomposites

As an unsaturated metal carboxylate, barium (Z)-hexadec-9-enoate can undergo radical homopolymerization or copolymerization with vinyl comonomers (e.g., styrene, methyl methacrylate, acrylonitrile) to produce metallopolymers in which Ba²⁺ ions are stoichiometrically incorporated into each monomeric repeat unit [1]. The resulting barium-metallated polymers and nanocomposites may exhibit unique electronic, magnetic, optical, or thermal properties derived from the periodic inclusion of the heavy Ba²⁺ center. This application is structurally inaccessible to saturated barium soaps such as barium palmitate or barium stearate, which lack the requisite polymerizable olefinic functionality, making barium (Z)-hexadec-9-enoate the mandatory precursor choice for this synthetic route.

Langmuir-Blodgett Film Fabrication and Model Membrane Studies Utilizing Barium Soap Monolayers

Barium salts of long-chain fatty acids are classical film-forming materials in Langmuir-Blodgett (LB) deposition, where barium ions in the aqueous subphase condense fatty acid monolayers and enhance molecular orientation [1]. Barium (Z)-hexadec-9-enoate, with its C16 monounsaturated chain and divalent barium bridging, is structurally suited for LB monolayer and multilayer fabrication. The cis-double bond is expected to expand the molecular area per molecule relative to saturated-chain barium soaps—analogous to the well-established area-expanding effect of cis-unsaturation in fatty acid monolayers documented by surface pressure–area isotherm studies [2]—offering tunable packing density for applications in model biomembrane studies, sensor coatings, and molecular electronic devices.

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